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molecular formula C12H10O4S B8789096 4-phenoxybenzenesulfonic Acid CAS No. 20241-57-0

4-phenoxybenzenesulfonic Acid

Cat. No. B8789096
M. Wt: 250.27 g/mol
InChI Key: MYPXYQMABPTFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05348561

Procedure details

2-methoxybenzene sulphonic acid: 4-phenoxybenzenesulphonic acid;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[S:9]([OH:12])(=[O:11])=[O:10].O(C1C=C[C:23]([S:26](O)(=O)=O)=CC=1)C1C=CC=CC=1>>[CH3:23][S:26][C:7]1[CH:6]=[CH:5][C:4]([S:9]([OH:12])(=[O:11])=[O:10])=[CH:3][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CSC1=CC=C(C=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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